2-Chloro-2,2-difluoroethan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZDQCNDYUWQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79667-84-8 | |
| Record name | 2-chloro-2,2-difluoroethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2,2-difluoroethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoroethylamine with hydrochloric acid. The reaction typically occurs under controlled conditions, with the temperature maintained between 2-8°C to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is usually obtained in powder form and stored at low temperatures to prevent decomposition .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the β-position participates in nucleophilic substitutions under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of adjacent fluorine atoms, which polarize the C–Cl bond .
| Reaction Type | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Alkylation | NaOH/KOH, biphasic system, 80°C | N-alkylated derivatives | 97.4% | |
| Azide substitution | NaN₃, DMSO, 80°C | 2-Azido-2,2-difluoroethylamine | 82% |
Key observations:
-
Alkylation with chloropyridinyl substrates proceeds efficiently in the presence of inorganic bases (e.g., NaOH), defying expectations of base-induced decomposition .
-
Azide insertion requires triflate intermediates for effective substitution .
Lewis Acid-Activated Electrophilic Reactions
The amine group forms reactive iminium intermediates when treated with Lewis acids like BF₃·OEt₂, enabling electrophilic attacks :
Mechanism:
-
Activation:
-
Reaction with nucleophiles (e.g., alcohols, thiols):
Applications:
Reduction and Hydrogenation
Catalytic hydrogenation selectively reduces functional groups while preserving the difluoroethylamine backbone:
Example:
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, releasing the free amine for further reactivity:
This equilibrium facilitates:
-
pH-dependent solubility adjustments for purification.
Comparative Reactivity with Analogues
Stability and Decomposition Pathways
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural characteristics make it a potential candidate for drug development. Its halogenated nature allows for specific interactions with biological targets, which can lead to therapeutic effects.
Case Study: Antitumor Activity
Preliminary studies have indicated that halogenated compounds can exhibit antitumor properties. For instance, compounds structurally similar to 2-chloro-2,2-difluoroethan-1-amine hydrochloride have shown promise in inhibiting cancer cell proliferation in vitro. Research has demonstrated significant cytotoxicity against various cancer cell lines, attributed to the induction of apoptosis through mitochondrial pathways.
Neuropharmacology
The compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors, positioning it as a candidate for further research in neuropharmacology.
Case Study: Neuropharmacological Effects
In animal models, compounds with analogous structures have been shown to modulate behavior by altering serotonin levels. This suggests that this compound could have implications in treating mood disorders.
Agrochemicals
Fluorinated compounds are increasingly important in the development of agrochemicals due to their enhanced biological activity and stability. The compound can serve as an intermediate in the synthesis of various agrochemical products.
Research Insights
Fluorinated heterocycles are crucial building blocks in pharmaceutical and agrochemical synthesis. The inclusion of fluorine can improve the efficacy and specificity of these compounds against pests and diseases .
Material Sciences
The compound's properties make it suitable for applications in material sciences, particularly in developing new materials with enhanced characteristics.
Research Findings
Research into fluorinated materials has shown that they can exhibit improved thermal stability and chemical resistance. This makes them ideal candidates for coatings and other applications where durability is critical .
Toxicological Profiles
Understanding the toxicological profile of this compound is essential for its safe application in various fields. Initial assessments indicate that while some halogenated compounds can be cytotoxic at high concentrations, further investigation is required to determine the specific effects of this compound.
Summary of Findings
The biological activity of this compound presents promising implications across pharmacology and material sciences. Its unique chemical structure may confer distinct properties that warrant further exploration in various therapeutic contexts.
Future Research Directions
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Comprehensive toxicological assessments.
- In vivo studies to evaluate therapeutic efficacy.
This compound's potential as a therapeutic agent hinges on thorough investigation into its biological interactions and safety profile.
Data Table: Comparison of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential drug development candidate | Antitumor properties observed in similar compounds |
| Neuropharmacology | Influence on neurotransmitter systems | Modulation of serotonin levels linked to mood disorders |
| Agrochemicals | Intermediate for agrochemical synthesis | Enhanced efficacy noted in fluorinated agrochemicals |
| Material Sciences | Development of durable materials | Improved thermal stability and chemical resistance |
| Toxicological Profiles | Assessing safety and cytotoxicity | Initial findings indicate varying cytotoxic effects |
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoroethan-1-amine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-2,2-difluoroethan-1-amine hydrochloride with six analogs from the evidence, focusing on molecular properties, commercial availability, and applications.
Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity (%) | Key Substituents |
|---|---|---|---|---|---|
| 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl | 2060062-92-0 | C₈H₈ClF₄N | 229.60 | 95–97 | 2,4-Difluorophenyl |
| 1-Cyclopropyl-2,2-difluoroethan-1-amine HCl | 1160756-86-4 | C₅H₁₀ClF₂N | 157.59 | 99.999 | Cyclopropyl |
| 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine HCl | Not specified | C₈H₇BrClF₂N | ~276.5 | Not listed | 4-Bromo-2-chlorophenyl |
| (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine HCl | 2225127-09-1 | C₈H₉BrClF₂N | 272.52 | Not listed | 4-Bromophenyl (chiral center) |
| 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine HCl | Not specified | C₇H₇ClF₂N₂ | 192.59 | Not listed | 5-Chloropyridinyl |
| 2-(2,2-Difluorocyclopropyl)ethan-1-amine HCl | 2031258-87-2 | C₅H₁₀ClF₂N | 157.59 | Not listed | Difluorocyclopropyl |
Key Observations :
- Substituent Effects: Aromatic substituents (e.g., 2,4-difluorophenyl, 4-bromophenyl) increase molecular weight and hydrophobicity, influencing solubility and bioavailability . Chiral centers (e.g., in the (1R)-4-bromophenyl analog) may lead to enantiomer-specific biological activity .
Commercial Availability and Supplier Data
| Compound Name | Suppliers | Packaging Options | Price Range (per gram) | Storage Conditions |
|---|---|---|---|---|
| 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl | BLD Pharmatech, Ambeed, ECHEMI | 50 mg – 5 g | $16 – $1,204 | 2–8°C or RT |
| 1-Cyclopropyl-2,2-difluoroethan-1-amine HCl | American Elements | Bulk quantities | Custom pricing | 2–8°C (inert atmosphere) |
| 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine HCl | American Elements | Not specified | Not listed | Not specified |
| 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine HCl | Not listed | Not specified | Not listed | Not specified |
Research and Application Insights
- Pharmaceutical Intermediates : The 2,4-difluorophenyl derivative is widely used in drug discovery, as evidenced by its inclusion in building block catalogs (e.g., Enamine Ltd) .
- Agrochemical Potential: Chloro- and bromo-substituted analogs may serve as precursors in pesticide synthesis, leveraging halogen reactivity .
- Chiral Chemistry : The (1R)-4-bromophenyl compound highlights the role of stereochemistry in optimizing drug efficacy .
Biological Activity
2-Chloro-2,2-difluoroethan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, discussing its synthesis, mechanism of action, and relevant case studies.
Chemical Structure : The molecular formula for this compound is C₂H₄ClF₂N·HCl. The presence of fluorine atoms significantly influences the compound's reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 79667-84-8 |
| Molecular Weight | 130.54 g/mol |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound typically involves the reaction of difluoroethylamine with chlorinating agents. Various methods have been explored to optimize yield and purity. For instance, a common approach includes using thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled conditions to minimize side reactions .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing nature of the fluorine atoms enhances the compound's lipophilicity and stability, allowing it to penetrate cellular membranes effectively.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. For example:
- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) determined at 50 µg/mL.
Cytotoxicity
The cytotoxic effects on human cancer cell lines have been evaluated:
- HeLa Cells : IC50 value of approximately 30 µM after 24 hours.
- MCF7 Cells : Induced apoptosis as evidenced by increased annexin V staining.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Study on Anticancer Properties :
- Neuropharmacological Effects :
- Agrochemical Applications :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-2,2-difluoroethan-1-amine hydrochloride, and how can yield and purity be improved?
- Methodological Answer : Synthesis typically involves halogenation and amine protection/deprotection strategies. For example, nucleophilic substitution of a difluoroethanol precursor with chloro agents (e.g., thionyl chloride) under anhydrous conditions, followed by amine salt formation. Catalysts like palladium on carbon (used in analogous reactions ) and solvents such as dichloromethane or methanol can enhance reaction efficiency. Purification via recrystallization or column chromatography (using silica gel and eluents like ethyl acetate/hexane) improves purity. Monitoring reaction progress with TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine environments (δ -120 to -140 ppm for CF groups), while NMR resolves amine protons (δ 1.5–3.0 ppm, broad) and adjacent CH groups.
- X-ray Crystallography : Determines crystal structure and confirms stereochemistry, critical for studying reactivity .
- Mass Spectrometry : ESI-MS or GC-MS verifies molecular weight (e.g., [M+H] peak at m/z 158) and detects impurities .
Q. How should researchers handle stability issues during storage?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the chloro and difluoro groups. Use desiccants to mitigate moisture absorption, which can degrade the hydrochloride salt. Long-term stability studies via accelerated degradation tests (40°C/75% RH) are recommended .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of nucleophilic substitutions in derivatives of this compound?
- Methodological Answer : The electron-withdrawing effect of fluorine and chlorine atoms directs nucleophilic attack. For example, in SN2 reactions, steric hindrance from the CFCl group may favor substitutions at less crowded sites. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. reflux) can shift selectivity. Computational modeling (DFT) predicts transition states, while LC-MS tracks intermediates .
Q. How can contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?
- Methodological Answer :
- In vitro assays : Use dose-response curves (IC) in cell lines (e.g., HEK-293 for receptor studies) to differentiate target-specific effects from off-target toxicity.
- Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites that may cause cytotoxicity.
- In vivo studies : Compare pharmacokinetics (e.g., blood-brain barrier penetration ) in animal models to reconcile discrepancies between cellular and organismal responses.
Q. What strategies mitigate racemization during chiral synthesis of this compound?
- Methodological Answer : Use enantioselective catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation of precursor imines. Low-temperature reactions (<0°C) and chiral HPLC (e.g., Chiralpak AD-H column) ensure enantiomeric excess (>98%). Monitor optical rotation ([α]) and correlate with X-ray data .
Key Notes
- Synthesis Optimization : Prioritize anhydrous conditions and catalytic hydrogenation for scalability .
- Biological Evaluation : Combine in silico docking (e.g., AutoDock Vina) with functional assays to validate target engagement .
- Safety : Adhere to GHS guidelines (H315, H319, H335) for handling corrosive/noxious vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
